Electron Affinity vs. Chloranil and Bromanil
In a direct head-to-head comparison of tetrahalogenated p-benzoquinones, fluoranil (FA) exhibits the highest electron affinity (EA) of 2.92 ± 0.2 eV, significantly outperforming its chloro- (CA, 2.76 ± 0.2 eV) and bromo- (BA, 2.44 ± 0.2 eV) analogs [1]. This measurement, obtained via the magnetron technique, confirms the enhanced electron-accepting capability imparted by the strongly electronegative fluorine substituents, which is critical for applications requiring a potent and stable oxidizing agent.
| Evidence Dimension | Electron Affinity (EA) at 0 °K |
|---|---|
| Target Compound Data | 2.92 ± 0.2 eV |
| Comparator Or Baseline | Chloranil (2.76 ± 0.2 eV) and Bromanil (2.44 ± 0.2 eV) |
| Quantified Difference | +0.16 eV over chloranil, +0.48 eV over bromanil |
| Conditions | Gas-phase measurement using the magnetron technique |
Why This Matters
Higher electron affinity translates directly to greater oxidizing power, making fluoranil the preferred choice for efficient electron-transfer reactions and charge-transfer complex formation where maximum driving force is required.
- [1] Cooper, C. D., Naff, W. T., & Compton, R. N. (1975). Negative ion properties of fluoranil, chloranil, and bromanil: Electron affinities. The Journal of Chemical Physics, 63(6), 2752-2757. View Source
